![molecular formula C23H18N4O4S B2454085 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 688055-84-7](/img/structure/B2454085.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
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Description
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications
Biochemical and Cellular Activities
This compound and its analogues have been studied for their biochemical and cellular activities. For instance, Lockman et al. (2010) found that a 3-pyridylmethylamide substituent is crucial for cellular nicotinamide phosphoribosyltransferase (Nampt) activity and cytotoxicity. They also noted that small unsaturated groups in the molecule's D-region, like 3,3-dimethylallyl, enhance potency. This research highlights the compound's potential in targeting Nampt, a key enzyme in NAD+ biosynthesis, which is significant in cancer research (Lockman et al., 2010).
Synthesis and Structural Studies
Studies on the synthesis and structural properties of related compounds have been conducted. Chern et al. (1988) explored the synthesis of derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, demonstrating methods for creating these complex molecules (Chern et al., 1988). Additionally, Cuervo et al. (2009) analyzed the conformational and configurational disorder in similar compounds, providing insight into their molecular structure (Cuervo et al., 2009).
Potential in Photoluminescence and Mechanochromic Properties
Srivastava et al. (2017) investigated compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-yl-benzamide, which exhibit luminescence in solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution and show mechanochromic properties, which could have applications in materials science (Srivastava et al., 2017).
Antiviral Activities
A study by Selvam et al. (2007) on 2,3-disubstituted quinazolin-4(3H)-ones, synthesized by a microwave technique, revealed their potential as antiviral agents against various viruses, including influenza and dengue, highlighting their biomedical significance (Selvam et al., 2007).
Potential in Cancer Therapy
Research by Bavetsias et al. (2002) on quinazolin-4-one antitumor agents, like CB30865, indicates the potential of these compounds in cancer therapy. They designed water-soluble analogues of CB30865, enhancing cytotoxicity and retaining novel biochemical characteristics (Bavetsias et al., 2002).
Analgesic and Anti-Inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in treating pain and inflammation (Dewangan et al., 2016).
properties
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-21(25-11-16-3-1-2-8-24-16)15-6-4-14(5-7-15)12-27-22(29)17-9-19-20(31-13-30-19)10-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDGSCPMNMCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
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